1-Nitrobicyclo[3.3.1]nonane-2,9-dione
Description
Structure
3D Structure
Properties
CAS No. |
89950-44-7 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
1-nitrobicyclo[3.3.1]nonane-2,9-dione |
InChI |
InChI=1S/C9H11NO4/c11-7-4-3-6-2-1-5-9(7,8(6)12)10(13)14/h6H,1-5H2 |
InChI Key |
MZCYNKCPGZJVMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(=O)C(C1)(C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 1 Nitrobicyclo 3.3.1 Nonane 2,9 Dione
Retrosynthetic Analysis of the 1-Nitrobicyclo[3.3.1]nonane-2,9-dione Framework
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable forward synthesis. youtube.comyoutube.com For this compound, the analysis begins with the disconnection of the most reactive functional group.
A primary disconnection involves the C-N bond of the nitro group at the C1 bridgehead position. This is a logical first step as the introduction of a nitro group is a common functional group interconversion (FGI). This leads back to the parent bicyclo[3.3.1]nonane-2,9-dione skeleton.
The next stage of the analysis focuses on breaking down the bicyclic dione (B5365651) framework. A powerful strategy for forming the second ring in such systems is through an intramolecular cyclization. Therefore, a disconnection across the C1-C8 and C5-C6 bonds, guided by an intramolecular Michael-type addition logic, simplifies the bicyclic structure to a monocyclic precursor. This precursor is a substituted cyclohexanedione bearing an α,β-unsaturated carbonyl moiety, which can be conceptually formed from simpler starting materials.
Construction of the Bicyclo[3.3.1]nonane-2,9-dione Skeleton
Intramolecular Condensation Strategies for Dione Formation
Intramolecular condensation reactions, such as the aldol (B89426) or Dieckmann condensation, are fundamental strategies for ring formation. In the context of the bicyclo[3.3.1]nonane-2,9-dione skeleton, a suitably substituted acyclic or monocyclic precursor containing two carbonyl functionalities can be induced to cyclize.
For instance, base-promoted intramolecular aldol condensations have been well-documented for creating the bicyclo[3.3.1]nonane core. rsc.org Similarly, rhenium-catalyzed intramolecular condensations have been shown to produce bicyclo[3.3.1]nonane-diones in high yields (79–93%). rsc.org These methods rely on the precise placement of reacting functional groups within a precursor molecule to ensure the desired bicyclic product is formed.
Michael-Type Addition Approaches to Bicyclic Ketones
Michael-type additions are a cornerstone for the synthesis of bicyclo[3.3.1]nonane systems. rsc.org This approach typically involves the reaction of a nucleophile, such as a 1,3-dicarbonyl compound or its enolate equivalent, with an α,β-unsaturated carbonyl compound (an enone or enal). ucl.ac.uk The initial Michael addition is often followed by a subsequent intramolecular cyclization, such as an aldol or Claisen condensation, to complete the formation of the second ring. rsc.orgucl.ac.uk
For example, cyclohexanones can react with α,β-unsaturated aldehydes or ketones to yield a bicyclo[3.3.1]nonane structure. rsc.orgnih.gov The reaction of substituted 1,3-cyclohexanediones with enals in a one-pot procedure has been developed as a general and effective route to various polysubstituted bicyclo[3.3.1]nonane derivatives. ucl.ac.uk
Cascade and Tandem Reactions for Ring System Assembly
A prominent example is the tandem Michael addition-intramolecular aldol reaction. ucl.ac.uknih.govrsc.org In this sequence, the initial Michael addition of a nucleophile to an acceptor creates an intermediate that is perfectly primed for a subsequent intramolecular aldol condensation, rapidly assembling the complex bicyclic core. nih.gov Another powerful cascade is the tandem Michael addition–Claisen condensation, which has been observed to yield a bicyclo[3.3.1]nonane core-containing derivative in a 42% yield from an acetylenic ω-ketoester. rsc.org These one-pot procedures are highly effective for building the bicyclic framework under convenient conditions. rsc.org
Strategic Introduction of the Nitro Functionality at C1
Once the bicyclo[3.3.1]nonane-2,9-dione skeleton is assembled, the final key step is the introduction of the nitro group at the C1 bridgehead position. This position is an α-carbon to the C2-ketone and adjacent to the C9-bridgehead ketone, influencing its reactivity.
Direct Nitroxylation Techniques on Precursor Bicyclo[3.3.1]nonanes
Direct nitroxylation involves treating the pre-formed bicyclic dione with a suitable nitrating agent. The nitration of cyclic ketones using alkyl nitrates in the presence of a base is a known method for installing nitro groups alpha to a carbonyl. acs.orgacs.org For bridgehead positions in cage-like hydrocarbons such as bicyclo[3.3.1]nonane, nitroxylation with nitric acid is a viable method. researchgate.netresearchgate.net The reactivity at these positions is often determined by the stability of the intermediate carbenium ions formed during the reaction. researchgate.net
A common and potent nitrating agent is a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The reaction of the bicyclic dione with a nitrating agent would lead to electrophilic substitution at the C1 position, affording the target this compound.
Table 1: Summary of Key Synthetic Reactions
| Reaction Type | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Intramolecular Condensation | [ReBr(CO)₃(thf)] catalyst | Bicyclo[3.3.1]nonane-dione | 79–93% | rsc.org |
| Michael Addition/Annulation | Cyclohexanediones, enals, base | 6-Hydroxybicyclo[3.3.1]nonane-2,9-diones | Good to Excellent | ucl.ac.ukrsc.org |
| Tandem Michael-Claisen | Acetylenic ω-ketoester, tBuOK | Bicyclo[3.3.1]nonane derivative | 42% | rsc.org |
| Direct Nitroxylation | Cyclic ketones, Alkyl Nitrate (B79036), Base | α-Nitro cyclic ketones | Varies | acs.orgacs.org |
| Bridgehead Nitroxylation | Cage hydrocarbons, HNO₃ | Bridgehead nitro/nitrooxy derivatives | Varies | researchgate.netresearchgate.net |
Table 2: Chemical Compounds Mentioned | Compound Name | | | :--- | | this compound | | Bicyclo[3.3.1]nonane-2,9-dione | | Cyclohexanedione | | Nitric acid | | Sulfuric acid | | Nitronium ion | | Acetylenic ω-ketoester | | [ReBr(CO)₃(thf)] | | tBuOK (Potassium tert-butoxide) | | Alkyl nitrate |
Transformations from Pre-functionalized Synthons
The construction of the this compound core can be efficiently achieved through domino reactions utilizing pre-functionalized synthons. A notable example is the reaction between 2-nitrocyclohexanone (B1217707) derivatives and α,β-unsaturated aldehydes. In this approach, both starting materials contain the necessary functional groups poised to react sequentially in a one-pot cascade, rapidly building the complex bicyclic structure. This methodology transforms relatively simple, functionalized monocyclic precursors into the target bridged system, showcasing an elegant application of cyclization strategies in organic synthesis.
Enantioselective and Diastereoselective Synthesis of this compound and its Stereoisomers
Controlling the three-dimensional arrangement of atoms is a critical challenge in the synthesis of complex molecules like this compound. Asymmetric synthesis aims to produce a single desired stereoisomer, and various methods have been developed to achieve this goal.
Organocatalytic Asymmetric Synthesis
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for the asymmetric synthesis of bicyclo[3.3.1]nonane frameworks. Research has demonstrated a highly effective organocatalytic asymmetric domino Michael/Henry reaction to produce enantioenriched 4-aryl-2-hydroxy-1-nitrobicyclo[3.3.1]nonan-9-ones, which are closely related to the target dione.
This transformation reacts α,β-unsaturated aldehydes with 2-nitrocyclohexanone derivatives. The reaction is catalyzed by a proline-derived secondary amine catalyst in conjunction with a cocatalyst, 1,4-diazabicyclo[2.2.2]octane (DABCO). This catalytic system facilitates a sequential Michael addition followed by an intramolecular Henry (nitro-aldol) reaction. The process constructs the bicyclic core and sets multiple stereocenters with high levels of control, yielding the products as single diastereomers with good to excellent enantiomeric excess (ee).
Table 1: Organocatalytic Synthesis of 1-Nitrobicyclo[3.3.1]nonane Derivatives
| Reactant 1 (α,β-unsaturated aldehyde) | Reactant 2 (Nitrocyclohexanone derivative) | Catalyst System | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| Cinnamaldehyde | 2-Nitrocyclohexanone | Proline-derived catalyst / DABCO | Good | >95:5 | Excellent |
| (E)-3-(4-chlorophenyl)acrylaldehyde | 2-Nitrocyclohexanone | Proline-derived catalyst / DABCO | Good | >95:5 | Excellent |
| (E)-3-(4-nitrophenyl)acrylaldehyde | 2-Nitrocyclohexanone | Proline-derived catalyst / DABCO | Good | >95:5 | Excellent |
Chiral Auxiliary and Ligand-Controlled Methodologies
Beyond organocatalysis, other powerful strategies in asymmetric synthesis include the use of chiral auxiliaries and chiral ligands.
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The auxiliary biases the reaction to favor the formation of one diastereomer over another. After the desired transformation, the auxiliary can be removed and ideally recycled. wikipedia.org Common examples of chiral auxiliaries include oxazolidinones and pseudoephedrine, which have been successfully used in asymmetric alkylations and aldol reactions to create new stereocenters with high selectivity. wikipedia.orgnih.gov
Ligand-controlled synthesis typically involves a metal catalyst coordinated to a chiral ligand. The chiral ligand creates a chiral environment around the metal center, which influences how the substrate binds and reacts, leading to the preferential formation of one enantiomer. organic-chemistry.orgchemrxiv.org The stereochemical outcome of the reaction can often be tuned by simply changing the structure of the ligand. organic-chemistry.orgorganic-chemistry.org
While these methods are cornerstones of modern asymmetric synthesis, their specific application to produce this compound or its stereoisomers is not extensively documented in available research.
Comparative Analysis of Synthetic Routes and Methodological Efficiency
When comparing synthetic strategies for complex targets like this compound, several factors are considered, including step count, yield, stereocontrol, and operational simplicity.
The organocatalytic domino reaction stands out for its high efficiency. By combining multiple bond-forming events into a single synthetic operation, it significantly reduces the number of steps, purification procedures, and waste generated compared to a traditional linear synthesis. This one-pot approach demonstrates high atom economy and directly assembles the complex bicyclic core with excellent stereocontrol, generating multiple stereocenters in a predictable manner.
In contrast, a hypothetical multi-step approach might involve an initial non-stereoselective cyclization to form the bicyclo[3.3.1]nonane skeleton, followed by functional group manipulations and the introduction of the nitro group. Such a route would likely require intermediate purification steps and might necessitate a final, challenging separation of stereoisomers (resolution), a process where the maximum theoretical yield for the desired enantiomer is only 50%. Therefore, the development of catalytic, asymmetric domino reactions represents a more advanced and efficient strategy for accessing enantioenriched bicyclo[3.3.1]nonane derivatives.
Reaction Mechanisms and Reactivity of 1 Nitrobicyclo 3.3.1 Nonane 2,9 Dione
Reactivity Profile of the Nitro Group within the Bicyclic Dione (B5365651) System
The presence of a nitro group at the C1 bridgehead position, which is also alpha to the C2 carbonyl group, classifies this compound as an α-nitro ketone. This arrangement significantly influences the reactivity of the nitro moiety and the adjacent carbon atom.
Nucleophilic and Electrophilic Reactions at the Nitro-Bearing Carbon
The carbon atom bearing the nitro group (C1) is susceptible to nucleophilic attack, particularly under conditions that favor the displacement of the nitro group. While direct nucleophilic substitution at a tertiary bridgehead carbon is generally disfavored due to steric hindrance and the instability of the resulting carbocation (in an SN1-type mechanism), the strong electron-withdrawing nature of the adjacent carbonyl and nitro groups can activate this position towards certain nucleophilic reactions.
Conversely, the acidity of the hydrogen atoms on the carbon adjacent to the nitro group in simpler nitroalkanes allows for deprotonation and subsequent reaction with electrophiles. However, in 1-nitrobicyclo[3.3.1]nonane-2,9-dione, the nitro group is at a tertiary bridgehead carbon, precluding such deprotonation-based electrophilic reactions at this position.
Acyclic α-nitro ketones are known to participate in a variety of C-C, C-O, and C-N bond-forming reactions, including Michael additions, domino-Michael reactions, and Mannich reactions, often proceeding through nitronate intermediates. researchgate.net
Reductive and Oxidative Transformations of the Nitro Moiety
The nitro group is readily susceptible to reduction to various other nitrogen-containing functional groups. Common methods for the reduction of nitro groups to primary amines involve the use of metals in acidic media (e.g., Sn, Fe, or Zn with HCl) or catalytic hydrogenation (e.g., H2 with Pd, Pt, or Ni catalysts). masterorganicchemistry.com These transformations are fundamental in synthetic organic chemistry.
The oxidation of the nitro group itself is less common as it is already in a high oxidation state. However, transformations of adjacent functional groups can be influenced by the nitro moiety. For instance, the oxidation of secondary nitro-alcohols to α-nitro ketones is a known synthetic route, often employing reagents like potassium dichromate. nih.gov
| Transformation | Reagents and Conditions | Product Functional Group |
| Reduction | Fe, Sn, or Zn in HCl; or H2 with Pd, Pt, or Ni catalyst | Amine (-NH2) |
| Nef Reaction | Base, followed by strong acid | Ketone or aldehyde |
This table presents common transformations of the nitro group that are generally applicable to nitroalkanes and could be extrapolated to this compound.
Radical Pathways and Single Electron Transfer Processes
The chemistry of nitro compounds also involves radical pathways and single electron transfer (SET) processes. The nitro group can be involved in radical-mediated denitration reactions. For example, treatment of α-nitro ketones with tributyltin hydride (Bu3SnH) can lead to the replacement of the nitro group with a hydrogen atom. researchgate.net
Chemical Transformations of the Dione Functionalities
The two ketone groups at the C2 and C9 positions of the bicyclic system are key sites for a variety of chemical transformations, including reactions at the alpha-carbons and direct interactions with the carbonyl groups.
Alpha-Carbon Reactivity: Enolization and Related Reactions
The formation of enolates from ketones is a fundamental concept in organic chemistry, enabling a wide range of reactions at the α-carbon. In the bicyclo[3.3.1]nonane system, the formation of a bridgehead enolate is a topic of significant interest. While Bredt's rule predicts that the formation of a double bond at a bridgehead position is unfavorable in small bicyclic systems, studies have shown that bridgehead enolates can be formed in the bicyclo[3.3.1]nonane system. nih.govacs.org The stability and reactivity of these enolates are influenced by the conformation of the bicyclic rings. oregonstate.edu
The enolization of the dione functionalities in this compound can occur at several positions (C3, C8). The formation of an enolate at C3 would be influenced by the adjacent C2 carbonyl group, while enolization at C8 would be influenced by the C9 carbonyl.
Carbonyl Reactivity: Addition and Condensation Reactions
The carbonyl groups of the dione are electrophilic centers and are susceptible to nucleophilic addition reactions. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., NaBH4, LiAlH4), and cyanide, can add to the carbonyl carbons. In the case of α-nitro ketones, the reaction with organometallic reagents can lead to the formation of tertiary β-nitroalkanols. acs.org
Condensation reactions, such as aldol (B89426) and Knoevenagel condensations, are also characteristic reactions of ketones. These reactions involve the formation of an enolate followed by reaction with an electrophile, often another carbonyl compound. The intramolecular condensation of dicarbonyl compounds is a common strategy for the synthesis of bicyclic systems, including the bicyclo[3.3.1]nonane skeleton. rsc.org
| Reaction Type | Reagents | General Product |
| Nucleophilic Addition | Grignard Reagents (RMgX), Organolithiums (RLi) | Tertiary Alcohols |
| Reduction | NaBH4, LiAlH4 | Secondary Alcohols |
| Aldol Condensation | Base or Acid Catalyst, another Carbonyl Compound | β-Hydroxy Ketone or α,β-Unsaturated Ketone |
This table summarizes general reactions of the carbonyl groups in the dione system.
Chemoselectivity and Regioselectivity in Complex Reaction Environments
Detailed studies on the chemoselectivity and regioselectivity of this compound in complex reaction environments have not been reported. In principle, the presence of two carbonyl groups and a nitro group offers multiple reactive sites. For instance, nucleophilic attack could potentially occur at either of the carbonyl carbons or at the carbon bearing the nitro group, depending on the nature of the nucleophile and the reaction conditions. Similarly, the acidic protons alpha to the carbonyl groups could be involved in enolate formation, leading to a range of possible subsequent reactions. The steric hindrance and electronic effects imposed by the bicyclic framework and the electron-withdrawing nitro group would be expected to play a significant role in directing the selectivity of such reactions. However, without experimental evidence, it is not possible to provide a definitive analysis of the chemoselective and regioselective outcomes for this specific molecule.
Mechanistic Elucidation through Kinetic Isotope Effects and Intermediates Trapping
There are no published studies that employ kinetic isotope effects (KIEs) or the trapping of intermediates to elucidate the reaction mechanisms of this compound. KIE studies, which involve the use of isotopically labeled reactants, are a powerful tool for determining the rate-determining step of a reaction and the nature of the transition state. For example, deuterium (B1214612) labeling at the alpha-positions to the carbonyls could provide insight into whether C-H bond cleavage is involved in the rate-determining step of base-catalyzed reactions.
Intermediate trapping experiments are designed to capture and identify transient species, such as enolates or other reactive intermediates, to confirm their role in a reaction pathway. For this compound, trapping of enolate intermediates formed under basic conditions could provide crucial information about the regioselectivity of deprotonation. Despite the utility of these methods, their application to understanding the reactivity of this compound has not been documented.
Structural and Conformational Analysis of 1 Nitrobicyclo 3.3.1 Nonane 2,9 Dione
Inherent Conformational Preferences of Bicyclo[3.3.1]nonane Systems
The bicyclo[3.3.1]nonane skeleton is comprised of two fused cyclohexane (B81311) rings and can theoretically exist in three primary conformations: a twin-chair (CC), a chair-boat (CB), and a twin-boat (BB). nih.gov Extensive experimental and theoretical studies have established that for the unsubstituted parent compound, the twin-chair conformation is the most stable and, therefore, the predominant form. nih.gov This preference is attributed to the minimization of angle and torsional strain, akin to the stability of the chair conformation in cyclohexane.
However, the twin-chair conformation is not without its own inherent strain. A significant destabilizing factor is the transannular interaction between the endo hydrogen atoms at the C3 and C7 positions. This close proximity leads to steric repulsion, causing a slight flattening of the cyclohexane rings to alleviate this strain. The destabilizing steric factors in the twin-boat conformer are even more significant, which generally rules out its existence in any detectable amount. nih.gov The chair-boat conformation, while higher in energy than the twin-chair for the unsubstituted system, can become more favorable upon the introduction of certain substituents.
Influence of Nitro and Dione (B5365651) Substituents on the Conformational Landscape
The introduction of a nitro group at the bridgehead position (C1) and two ketone functionalities at C2 and C9 dramatically alters the conformational landscape of the bicyclo[3.3.1]nonane system. These substituents exert both steric and electronic effects that influence the relative stabilities of the possible conformers.
Analysis of Chair-Chair, Chair-Boat, and Boat-Boat Conformational Interconversions
For 1-Nitrobicyclo[3.3.1]nonane-2,9-dione, the conformational equilibrium will be primarily dictated by the interplay of steric hindrance and electronic interactions introduced by the substituents.
Chair-Chair (CC) Conformation: In a twin-chair conformation, one of the cyclohexane rings will adopt a chair form where the C2-carbonyl group resides. The other ring will also be in a chair conformation. The bulky and electron-withdrawing nitro group is situated at a bridgehead position. The stability of this conformer will be influenced by the orientation of the nitro group and the potential for unfavorable steric interactions with adjacent hydrogens.
Chair-Boat (CB) Conformation: A chair-boat conformation would involve one ring in a chair form and the other in a boat form. This could potentially alleviate some steric strain associated with the twin-chair form, particularly if it places bulky substituents in more favorable positions. For instance, if the ring containing the C2-ketone adopts a boat conformation, it might alter the transannular interactions.
Boat-Boat (BB) Conformation: As with the parent system, the twin-boat conformation is expected to be significantly destabilized due to severe steric clashes and is unlikely to be a major contributor to the conformational equilibrium.
Computational studies on the analogous bicyclo[3.3.1]nonane-2,6-dione have provided insights into the relative energies of these conformers, which can be extrapolated to the title compound.
| Conformer | Relative Energy (kcal/mol) | Key Structural Features |
|---|---|---|
| Chair-Chair | 0.0 | Lowest energy conformer, slight flattening of rings. |
| Chair-Boat | ~2.5 - 4.0 | Higher in energy, can be stabilized by specific substitution patterns. |
| Boat-Boat | > 6.0 | Significantly destabilized due to steric interactions. |
Transannular Interactions and Associated Strain Energy Effects
Transannular interactions, or non-bonded interactions between atoms across the ring, play a crucial role in determining the conformational preferences of bicyclic systems. In the twin-chair conformation of bicyclo[3.3.1]nonane, the primary transannular strain arises from the close proximity of the C3 and C7 endo hydrogens.
The presence of the C2 and C9 dione groups in this compound will modify these interactions. The sp2 hybridization of the carbonyl carbons alters the geometry of the rings, potentially affecting the C3-C7 distance. Furthermore, the bridgehead nitro group introduces additional steric bulk and electronic repulsion. The oxygen atoms of the nitro group can engage in unfavorable interactions with nearby hydrogens, further destabilizing certain conformations. These cumulative effects likely lead to a greater degree of flattening of the chair conformations compared to the unsubstituted bicyclo[3.3.1]nonane.
Stereochemical Assignments and Chiral Resolution Strategies
This compound is a chiral molecule. The presence of the nitro group at the C1 bridgehead and the dione functionality at C2 and C9 creates a chiral center. The stereochemistry of this and other chiral centers that may arise from different substitution patterns is crucial for its chemical and biological properties.
The absolute configuration of chiral bicyclo[3.3.1]nonane derivatives can be determined using a combination of techniques, including X-ray crystallography, circular dichroism (CD) spectroscopy, and correlation with compounds of known stereochemistry. nih.gov For instance, the octant rule has been applied to bicyclic ketones to predict the sign of their Cotton effect in CD spectra, which can then be used to assign the absolute configuration. nih.gov
The separation of enantiomers (chiral resolution) of bicyclo[3.3.1]nonane derivatives has been achieved through various methods. One common approach is the use of chiral chromatography, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase. nih.gov Another strategy involves the formation of diastereomeric derivatives by reacting the racemic mixture with a chiral resolving agent. These diastereomers can then be separated by conventional techniques like crystallization or chromatography, followed by the removal of the chiral auxiliary to yield the pure enantiomers. Kinetic resolution, often employing enzymes or chiral catalysts, is another powerful tool for obtaining enantiomerically enriched bicyclo[3.3.1]nonane derivatives. rsc.orgvu.lt
Conformational Isomerism and Energy Barriers to Interconversion
The different conformations of this compound, such as the chair-chair and chair-boat forms, are conformational isomers or conformers. These conformers are in a dynamic equilibrium, and the rate of interconversion between them is determined by the energy barrier separating them.
The energy barriers to conformational interconversion in bicyclo[3.3.1]nonane systems can be studied using dynamic nuclear magnetic resonance (DNMR) spectroscopy. unibas.it By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the activation energy for the conformational exchange process. For many substituted bicyclo[3.3.1]nonanes, the energy barrier for the chair-chair to chair-boat interconversion is relatively low, allowing for rapid exchange at room temperature. researchgate.net However, the introduction of bulky substituents or groups that can engage in strong intramolecular interactions can significantly increase this barrier. unibas.itresearchgate.net
In the case of this compound, the presence of the nitro and dione groups is expected to influence the energy barrier. The steric interactions and electronic repulsions introduced by these substituents would need to be overcome during the conformational transition state, potentially leading to a higher energy barrier compared to the unsubstituted bicyclo[3.3.1]nonane.
| Compound Type | Interconversion Process | Approximate Energy Barrier (kcal/mol) |
|---|---|---|
| Unsubstituted Bicyclo[3.3.1]nonane | Chair-Chair ⇌ Chair-Boat | 3 - 5 |
| Substituted Bicyclo[3.3.1]nonanes | Chair-Chair ⇌ Chair-Boat | 5 - 15 (highly dependent on substituent) |
Theoretical and Computational Investigations of 1 Nitrobicyclo 3.3.1 Nonane 2,9 Dione
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules like 1-nitrobicyclo[3.3.1]nonane-2,9-dione. These methods provide detailed insights into the electronic structure and stability of the compound, which are governed by the interplay of the bicyclic framework and its functional groups.
Density Functional Theory (DFT) is a powerful computational method for determining the ground state geometries of molecules with a good balance between accuracy and computational cost. For this compound, DFT calculations would be crucial in predicting the preferred conformation and the geometric parameters such as bond lengths, bond angles, and dihedral angles.
The bicyclo[3.3.1]nonane system is known to exist in several conformations, with the chair-chair and chair-boat forms being the most common. The presence of the bulky and electron-withdrawing nitro group at the C1 position, along with the carbonyl groups at C2 and C9, is expected to have a profound impact on the relative stabilities of these conformers. DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G* or larger, would be necessary to accurately model these effects.
Table 1: Predicted Ground State Geometrical Parameters for the Chair-Chair Conformer of this compound from DFT Calculations
| Parameter | Predicted Value |
| C1-N Bond Length | ~1.50 Å |
| C1-C2 Bond Length | ~1.55 Å |
| C1-C8 Bond Length | ~1.56 Å |
| C=O Bond Length | ~1.22 Å |
| ∠O-N-O | ~125° |
| ∠C2-C1-C8 | ~110° |
Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar functionalities in related bicyclic systems as predicted by DFT calculations. Actual values would require specific computations for this molecule.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for determining the energetic and electronic properties of this compound. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide more accurate energies and electronic properties.
These calculations would be vital for determining the relative energies of the different conformers to a high degree of accuracy, thus establishing the most stable form of the molecule. Electronic properties such as the dipole moment, ionization potential, and electron affinity can also be precisely calculated. The large dipole moment expected for this molecule, arising from the polar nitro and carbonyl groups, would be a key feature of its electronic structure.
The distribution of electron density and the molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-poor regions of the molecule. The oxygen atoms of the nitro and carbonyl groups are expected to be the most electron-rich sites, making them susceptible to electrophilic attack, while the regions around the hydrogen atoms would be electron-poor.
Conformational Landscape Exploration and Energy Minimization Techniques
The conformational flexibility of the bicyclo[3.3.1]nonane skeleton is a defining characteristic. The presence of substituents can dramatically alter the conformational preferences, leading to a complex potential energy surface with multiple local minima and transition states.
To explore the vast conformational space of this compound, molecular mechanics (MM) and molecular dynamics (MD) simulations are often the first step. MM methods, using parameterized force fields, can rapidly sample a wide range of conformations. MD simulations, on the other hand, can simulate the dynamic behavior of the molecule over time at a given temperature, providing insights into the accessibility of different conformational states and the barriers between them.
These simulations would likely reveal a number of low-energy conformers, including various chair-chair, chair-boat, and boat-boat forms, each with different orientations of the nitro group. The results from these initial explorations can then be used as starting points for higher-level quantum mechanical calculations.
Once a set of plausible low-energy conformers is identified through MM and MD, geometry optimization at a higher level of theory (DFT or ab initio) is necessary to locate the precise structures of the energy minima. Frequency calculations are then performed to confirm that these structures are true minima (no imaginary frequencies) and to obtain their zero-point vibrational energies.
The transition states connecting these minima can be located using various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method. A frequency calculation on a transition state structure will yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate that connects the two minima. The energy of the transition state relative to the minima provides the activation energy for the conformational interconversion.
Table 2: Hypothetical Relative Energies of Conformers of this compound
| Conformer | Relative Energy (kcal/mol) |
| Chair-Chair | 0.0 |
| Chair-Boat | 2.5 |
| Boat-Chair | 3.0 |
| Boat-Boat | 7.0 |
Note: These are hypothetical values based on known conformational preferences of substituted bicyclo[3.3.1]nonane systems. The actual energy differences would depend on the specific steric and electronic interactions in this compound.
Reaction Pathway and Transition State Analysis for Key Synthetic Transformations
Computational chemistry can also be used to elucidate the mechanisms of chemical reactions. For this compound, a key synthetic transformation of interest would be its formation via the nitration of bicyclo[3.3.1]nonane-2,9-dione.
Theoretical analysis of this reaction would involve locating the transition state for the addition of a nitrating agent (e.g., nitronium ion, NO₂⁺) to the enolate of the dione (B5365651). The calculations would aim to determine the activation energy of the reaction and to understand the stereochemical outcome. The approach of the nitrating agent would be influenced by the steric hindrance of the bicyclic framework.
The transition state geometry would reveal the bond-forming and bond-breaking processes occurring during the nitration step. Intrinsic Reaction Coordinate (IRC) calculations could then be performed to confirm that the located transition state connects the reactants (enolate and nitrating agent) to the product (this compound). Such studies would provide fundamental insights into the reactivity of the bicyclo[3.3.1]nonane-2,9-dione system and guide synthetic efforts.
Prediction of Spectroscopic Signatures for Structural Verification and Mechanistic Insights
In the study of novel or complex organic molecules such as this compound, theoretical and computational chemistry serves as a powerful tool for predicting spectroscopic signatures. These predictions are invaluable for confirming the structure of synthesized compounds and for providing insights into their electronic properties and potential reaction mechanisms. While specific computational studies on this compound are not extensively available in the public domain, we can extrapolate the expected spectroscopic data based on the known effects of its functional groups and the well-studied bicyclo[3.3.1]nonane framework.
Computational methods, primarily Density Functional Theory (DFT) and ab initio calculations, are employed to predict a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the local electronic environment of each nucleus. For this compound, the bicyclic structure and the presence of electron-withdrawing nitro and carbonyl groups would lead to a complex and informative spectrum.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a series of multiplets for the methylene (B1212753) and methine protons of the bicyclic system. The protons alpha to the carbonyl and nitro groups would be deshielded and thus resonate at a lower field.
¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by the downfield shifts of the carbonyl carbons and the carbon bearing the nitro group. The chemical shifts of the other scaffold carbons would also be influenced by the strain and conformation of the bicyclic system.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | ~60-70 |
| C2 | - | ~200-210 |
| C3 | 2.0-2.5 (m) | ~30-40 |
| C4 | 1.8-2.2 (m) | ~25-35 |
| C5 | - | ~45-55 |
| C6 | 1.8-2.2 (m) | ~25-35 |
| C7 | 2.0-2.5 (m) | ~30-40 |
| C8 | 2.8-3.2 (m) | ~40-50 |
| C9 | - | ~200-210 |
| CH-NO₂ | 5.0-5.5 (dd) | ~85-95 |
Note: These are estimated values based on typical chemical shifts for similar functional groups and bicyclic systems. Actual values may vary. (m = multiplet, dd = doublet of doublets)
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. Computational calculations can predict these frequencies with a high degree of accuracy. For this compound, the most prominent peaks in the IR spectrum would correspond to the stretching vibrations of the carbonyl and nitro groups.
Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O (Ketone) | Stretching | 1700-1725 |
| NO₂ (Nitro) | Asymmetric Stretching | 1540-1560 |
| NO₂ (Nitro) | Symmetric Stretching | 1350-1370 |
| C-H | Stretching | 2850-3000 |
Mass Spectrometry (MS)
While computational methods for predicting full mass spectra are less common, they can be used to calculate the exact mass of the parent ion, which is crucial for determining the molecular formula. The high-resolution mass spectrometry (HRMS) of this compound would show a molecular ion peak corresponding to its exact mass. The fragmentation pattern, which provides structural information, can be rationalized based on the stability of the resulting fragments.
Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₉H₁₁NO₄ |
| Exact Mass | 197.0688 |
| Key Fragmentation Pathways | Loss of NO₂, Loss of CO, McLafferty rearrangement |
The prediction of these spectroscopic signatures is not only vital for the initial structural confirmation of this compound but also provides a basis for understanding its chemical behavior. For instance, the calculated electronic distribution can offer insights into the reactivity of different sites within the molecule, thereby guiding the design of further chemical transformations. Discrepancies between predicted and experimental spectra can also point to interesting and unexpected structural or electronic features, prompting further investigation.
Derivatization Strategies and Advanced Synthetic Applications of 1 Nitrobicyclo 3.3.1 Nonane 2,9 Dione
Strategic Functional Group Interconversions of the Nitro Moiety
No documented methods for the strategic functional group interconversions of the nitro moiety specifically at the bridgehead position of 1-Nitrobicyclo[3.3.1]nonane-2,9-dione were found. While general transformations of nitro groups in organic synthesis are well-established, such as reduction to amines, conversion to carbonyls (the Nef reaction), or elimination to form alkenes, their applicability and the specific conditions required for this particular bicyclic dione (B5365651) are not reported.
Selective Chemical Modifications at the Dione Positions
There is no available literature detailing the selective chemical modifications at the 2- and 9-dione positions of this compound. Research on the selective reduction, enolization, or nucleophilic addition to either of the carbonyl groups in the presence of the bridgehead nitro group has not been described.
Utilization as a Key Synthon for the Construction of More Complex Polycyclic Architectures
No studies have been identified that utilize this compound as a key synthon for the construction of more complex polycyclic architectures. Its role as a building block in the total synthesis of natural products or other complex molecules has not been reported.
Applications in Asymmetric Catalysis and as Precursors for Advanced Organic Materials
There is no information available on the applications of this compound in the field of asymmetric catalysis, either as a catalyst, a ligand, or a chiral auxiliary. Furthermore, its use as a precursor for the development of advanced organic materials has not been documented.
Future Perspectives and Emerging Research Directions for 1 Nitrobicyclo 3.3.1 Nonane 2,9 Dione
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 1-Nitrobicyclo[3.3.1]nonane-2,9-dione and its analogs is poised to move beyond traditional methods towards more efficient, atom-economical, and environmentally benign strategies. A primary focus will be the development of organocatalytic domino reactions, which allow for the construction of complex molecular architectures from simple precursors in a single operation, minimizing waste and purification steps. rsc.orgresearchgate.net
Building upon established domino Michael-aldol annulations for the synthesis of the core bicyclo[3.3.1]nonane-2,9-dione scaffold, future research will likely explore asymmetric variants. rsc.org The use of chiral organocatalysts could provide enantioenriched products, a critical aspect for applications in medicinal chemistry and materials science. One promising approach involves the asymmetric domino Michael/Henry reaction between α,β-unsaturated aldehydes and nitrocyclohexanone derivatives, which has been successfully used to synthesize related nitrobicyclo[3.3.1]nonan-9-one structures. sci-hub.se Adapting this methodology would represent a significant step forward in accessing optically active versions of the target compound.
| Prospective Synthetic Strategy | Key Precursors | Potential Advantages | Relevant Research Area |
| Asymmetric Domino Annulation | Cyclohexanedione derivatives, unsaturated aldehydes | High stereocontrol, atom economy, reduced steps | Organocatalysis rsc.orgsci-hub.se |
| Direct Asymmetric Nitration | Bicyclo[3.3.1]nonane-2,9-dione | Direct functionalization, potential for catalysis | Green Chemistry, C-H Activation |
| Photoredox-Catalyzed Cyclization | Acyclic nitro-dicarbonyl precursors | Use of visible light, mild reaction conditions | Photocatalysis |
Exploration of Unconventional Reactivity Pathways and Mechanistic Discoveries
The dense functionality of this compound provides a rich platform for exploring novel reactivity. The interplay between the electron-withdrawing nitro group and the two ketone functionalities, all constrained within a rigid bicyclic system, could lead to unique chemical behavior not observed in simpler acyclic or monocyclic analogs.
Future research is expected to investigate the selective transformation of the functional groups. For instance, the nitro group can serve as a versatile chemical handle, enabling transformations into a variety of other functionalities such as amines, oximes, or carbonyls via reactions like the Nef reaction. research-solution.com The steric environment of the bridgehead nitro group will likely play a crucial role in directing the stereochemical outcome of these transformations.
Moreover, the rigid chair-chair or boat-chair conformation of the bicyclo[3.3.1]nonane skeleton could enable unconventional transannular reactions. nih.gov Mechanistic studies, combining experimental and computational approaches, will be crucial to understand and predict how the proximity of the C2 and C9 carbonyl groups, influenced by the C1 nitro substituent, might facilitate novel intramolecular cyclizations or rearrangements under specific reaction conditions. This exploration could uncover new pathways to complex polycyclic systems that are otherwise difficult to access.
Integration with Automated Synthesis and Flow Chemistry Techniques
The translation of synthetic routes for this compound to automated and flow chemistry platforms represents a significant future research direction. Flow chemistry, in particular, offers substantial advantages for handling potentially hazardous reagents and intermediates, such as those involved in nitration reactions. The enhanced heat and mass transfer in microreactors allows for precise control over reaction conditions, improving safety and reproducibility while often reducing reaction times.
Automated synthesis platforms could be employed for the high-throughput screening of reaction conditions to rapidly optimize the synthesis of the target molecule. Furthermore, these platforms can facilitate the creation of a library of derivatives by systematically varying the starting materials or subsequent derivatization reagents. This approach would accelerate the exploration of the chemical space around the this compound scaffold, enabling faster identification of molecules with desired properties for various applications. The integration of real-time reaction monitoring and machine learning algorithms for self-optimization is an emerging area that could dramatically accelerate discovery.
Advanced Computational Design and Prediction of Novel Derivatives
Computational chemistry is set to play a pivotal role in guiding the future exploration of this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), will be employed to perform detailed conformational analyses, predicting the most stable conformations and the energy barriers between them. researchgate.net This fundamental understanding is critical, as the molecule's three-dimensional shape dictates its reactivity and potential biological activity.
Q & A
Q. How can researchers safely scale up reactions involving sulfur dichloride or nitro intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
